molecular formula C24H27NO3 B1385524 N-[2-(2,5-Dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline CAS No. 1040686-19-8

N-[2-(2,5-Dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline

Cat. No.: B1385524
CAS No.: 1040686-19-8
M. Wt: 377.5 g/mol
InChI Key: GBNCXWIPGBGGQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-Dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline typically involves the reaction of 2,5-dimethylphenol with ethylene oxide to form 2-(2,5-dimethylphenoxy)ethanol. This intermediate is then reacted with 3-(2-phenoxyethoxy)aniline under specific conditions to yield the final product . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as potassium carbonate, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-Dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted phenoxy and aniline compounds .

Scientific Research Applications

N-[2-(2,5-Dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2,5-Dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The phenoxy and aniline groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions may involve binding to active sites, altering enzyme activity, or modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,5-Dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[2-(2,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-19-11-12-20(2)24(17-19)28-14-13-25-21-7-6-10-23(18-21)27-16-15-26-22-8-4-3-5-9-22/h3-12,17-18,25H,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNCXWIPGBGGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCNC2=CC(=CC=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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